1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol
Overview
Description
1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butylphenoxy group, a pyridinylsulfinyl group, and a propanol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylphenol with pyridine-2-sulfinyl chloride in the presence of a base to form the pyridinylsulfinyl intermediate. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy and pyridinyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenoxy and pyridinyl derivatives.
Scientific Research Applications
1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol involves its interaction with specific molecular targets. For example, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dopamine and thereby increasing its levels in the brain. This action is beneficial in managing symptoms of Parkinson’s disease . Additionally, its interaction with histamine H3 receptors can modulate neurotransmitter release, further contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-Tert-butylphenoxy)propyl)piperidine: Shares the tert-butylphenoxy group but differs in the presence of a piperidine ring instead of a pyridinylsulfinyl group.
4-(4-Tert-butylphenoxy)butanoic acid: Contains the tert-butylphenoxy group but has a butanoic acid moiety instead of the pyridinylsulfinyl and propanol groups.
Uniqueness
1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyridinylsulfinyl and propanol groups allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-18(2,3)14-7-9-16(10-8-14)22-12-15(20)13-23(21)17-6-4-5-11-19-17/h4-11,15,20H,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQGOKEKNJUKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)C2=CC=CC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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